Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound with a molecular formula of C33H26O8 and a molecular weight of 550.57 g/mol . This compound is characterized by its chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This is achieved through the condensation of salicylaldehyde with a β-keto ester in the presence of a base.
Introduction of the benzyl group: The chromen-2-one core is then reacted with 4-(methoxycarbonyl)benzyl bromide under basic conditions to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl or ester derivatives.
Scientific Research Applications
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate
- Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate
- Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-YL)oxy]methyl}benzoate
Uniqueness
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzoate moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-28(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(23-6-4-3-5-7-23)18-30(34)41-29(31)17-26/h3-18H,19-20H2,1-2H3 |
InChI Key |
XILSWRBIMLZSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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